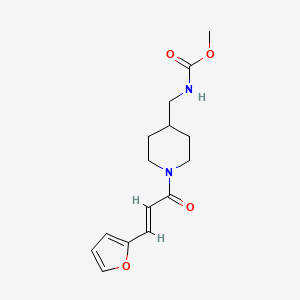

(E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate

Description

(E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate is a synthetic small molecule characterized by a piperidine core functionalized with a furan-containing acryloyl group and a methyl carbamate moiety. The (E)-stereochemistry of the acryloyl group confers distinct spatial and electronic properties, influencing its interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

methyl N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-15(19)16-11-12-6-8-17(9-7-12)14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,19)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOYSEPIZKDVOE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a piperidine moiety, and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 278.32 g/mol. The presence of these functional groups suggests multiple pathways for interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for neuropharmacological applications.

- Receptor Modulation : The furan and piperidine rings may facilitate binding to various receptors involved in neurotransmission, thus influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and piperidine structures can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have demonstrated the ability to reduce pro-inflammatory cytokine levels in vitro, indicating that this compound may also exhibit this property.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on AChE Inhibition : A study published in PubMed highlighted the synthesis of novel AChE inhibitors based on similar structural motifs, demonstrating potent in vitro activity against AChE, which is crucial for Alzheimer's disease treatment .

- Anticancer Activity Evaluation : Research involving derivatives of piperidine compounds showed promising results in inhibiting tumor growth in xenograft models. These findings suggest that this compound could be further investigated for its anticancer potential .

- Inflammatory Response Modulation : Another study indicated that related compounds reduced inflammation markers in animal models, suggesting that this compound could have therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (E)-methyl ((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)carbamate and related compounds:

Key Findings

Bioactivity and Selectivity: The furan-2-yl acryloyl group in the target compound distinguishes it from BET inhibitors like 4a , which rely on quinolinyl moieties for bromodomain binding. Furan’s electron-rich aromatic system may enhance π-π stacking but reduce metabolic stability compared to bulkier substituents (e.g., trifluoromethyl in 14c ). Compared to Compound 10 , the absence of a reactive warhead (e.g., α,β-unsaturated carbonyl in 10) suggests the target compound is a reversible inhibitor, limiting its utility in covalent targeting applications.

Synthetic Complexity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.